
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle est un composé chimique présentant une structure complexe qui comprend un cycle à cinq chaînons, un groupe ester, un groupe cétone et un groupe tert-butoxy. Ce composé est intéressant dans divers domaines de la chimie en raison de ses caractéristiques structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle implique généralement la réaction d’un dérivé de cyclopenténone avec de l’alcool tert-butylique en présence d’un catalyseur acide. Les conditions de réaction comprennent souvent le reflux du mélange pour assurer une réaction complète et un rendement élevé. Des systèmes de microreacteurs à flux ont également été utilisés pour améliorer l’efficacité et la durabilité du processus de synthèse .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu peut améliorer la scalabilité et la constance du processus de production. Ces méthodes sont conçues pour être plus efficaces et respectueuses de l’environnement que les procédés discontinus traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques plus complexes.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de dicétones.
Réduction : Formation d’alcools.
Substitution : Formation d’amides, d’esters ou d’éthers selon le nucléophile utilisé.
Applications de la recherche scientifique
L’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme élément constitutif du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle implique son interaction avec diverses cibles moléculaires. Les groupes ester et cétone peuvent participer à des liaisons hydrogène et à d’autres interactions avec les enzymes et les récepteurs. Ces interactions peuvent moduler les voies biologiques et conduire à des effets biologiques spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de 2,2,3-triméthyl-5-oxocyclopent-3-én-1-yle : Structure similaire, mais avec des substituants différents.
Acides aminés protégés par le tert-butyloxycarbonyle : Partagent le groupe tert-butoxy, mais ont des structures de base différentes
Unicité
L’acétate de 2-tert-butoxy-5-oxocyclopent-3-én-1-yle est unique en raison de sa combinaison d’un cycle à cinq chaînons, d’un ester, d’une cétone et de groupes tert-butoxy.
Propriétés
Numéro CAS |
193203-60-0 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-5-oxocyclopent-3-en-1-yl] acetate |
InChI |
InChI=1S/C11H16O4/c1-7(12)14-10-8(13)5-6-9(10)15-11(2,3)4/h5-6,9-10H,1-4H3 |
Clé InChI |
WGWGOCCNFCGEAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C=CC1=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


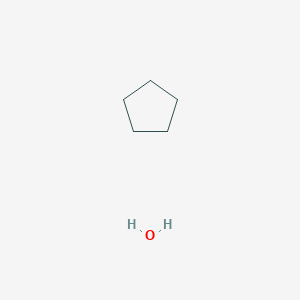
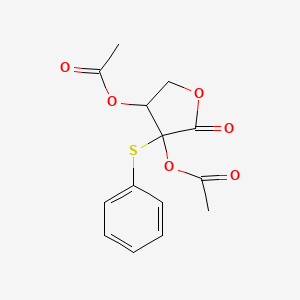
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
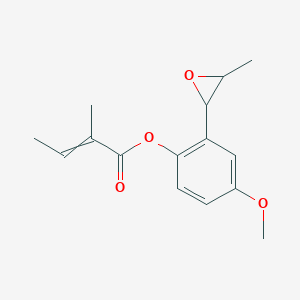
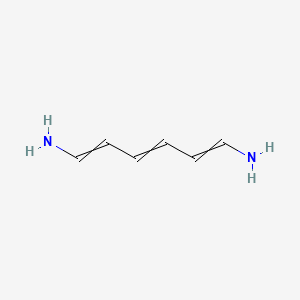
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
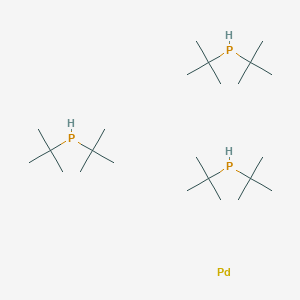
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
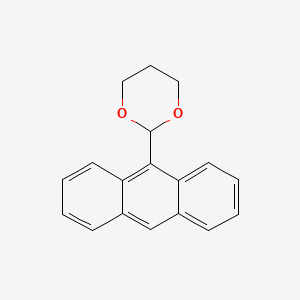

![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)

